N-(2-benzoyl-4-methylphenyl)-2-(4-(morpholinosulfonyl)benzamido)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O6S/c1-22-11-16-29(27(21-22)30(36)23-7-3-2-4-8-23)34-32(38)26-9-5-6-10-28(26)33-31(37)24-12-14-25(15-13-24)42(39,40)35-17-19-41-20-18-35/h2-16,21H,17-20H2,1H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPCMDQILYPWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(4-(morpholinosulfonyl)benzamido)benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in cancer treatment and as a protein degradation agent. This article explores its synthesis, biological effects, and potential mechanisms of action based on diverse research findings.
1. Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a morpholino sulfonyl group, a benzamide moiety, and a benzoyl group. The synthesis typically involves multi-step organic reactions that ensure the proper formation of the desired functional groups.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Benzamide | Core structure contributing to biological activity |
| Morpholino Sulfonyl Group | Enhances solubility and biological interactions |
| Benzoyl Group | Increases binding affinity to target proteins |
2.1 Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting cell proliferation in hematological malignancies and solid tumors.
- Cell Lines Tested:
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
In vitro studies have shown that this compound can induce apoptosis in these cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Receptor Tyrosine Kinases: The compound has been shown to inhibit key receptor tyrosine kinases involved in cancer progression, including EGFR and PDGFR.
- Protein Degradation: It may facilitate selective protein degradation pathways, which are crucial for maintaining cellular homeostasis and regulating oncogenic proteins.
3. Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the efficacy and safety profiles of benzamide derivatives.
3.1 Comparative Studies
A comparative analysis with known anticancer agents like imatinib and nilotinib showed that this compound possesses comparable or superior activity against certain cancer types, particularly those resistant to conventional therapies.
Table 2: Comparative Anticancer Activity
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 0.5 | K-562 |
| Imatinib | 1.0 | K-562 |
| Nilotinib | 0.8 | K-562 |
4.
This compound represents a promising candidate for further development as an anticancer agent due to its potent biological activities and mechanisms targeting critical pathways in cancer cells. Future research should focus on clinical trials to evaluate its efficacy and safety in human subjects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Observations
Substituent Effects on Reactivity and Bioactivity The morpholinosulfonyl group in the target compound introduces significant polarity compared to 4MNB (), which has a nitro group and bromo substituent. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrases, whereas nitro groups may confer redox activity . N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide () lacks sulfonamide groups but includes a methoxyethoxy chain, likely improving aqueous solubility compared to the target compound’s morpholine ring .
Synthetic Pathways Similar benzamides (e.g., 4MNB) are synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in and . For example, 1,2,4-triazoles () are formed by cyclization of hydrazinecarbothioamides under basic conditions, a pathway distinct from the target compound’s presumed synthesis .
Spectroscopic Characterization
- IR Spectroscopy :
- Compounds with C=S groups (e.g., hydrazinecarbothioamides in ) exhibit stretches at 1243–1258 cm⁻¹, absent in the target compound due to its lack of thioamide groups .
- The target’s benzoyl carbonyl (C=O) would resonate near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in .
- NMR :
- The morpholinosulfonyl group would produce distinct ¹H-NMR signals for the morpholine protons (δ 3.5–4.0 ppm) and sulfonamide protons (if present). This contrasts with 4MNB, where nitro and methoxy groups dominate the spectrum .
Physicochemical Properties Solubility: The morpholinosulfonyl group likely enhances water solubility compared to halogenated analogs like 4MNB. However, the bulky benzoyl group may offset this by increasing hydrophobicity. Stability: Sulfonamide-linked compounds (e.g., ’s triazoles) show stability under basic conditions, whereas nitro groups (as in 4MNB) may render compounds susceptible to reduction .
Research Findings and Limitations
- Gaps in Data : Direct experimental data for the target compound (e.g., crystallography, bioactivity) are absent in the provided evidence, necessitating extrapolation from analogs.
- Contradictions: highlights tautomerism in 1,2,4-triazoles (thione vs.
- Synthetic Challenges : The target’s multi-substituted benzamide structure may require advanced coupling reagents (e.g., HATU, EDCI) and purification techniques, unlike simpler analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
